2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13745304
InChI: InChI=1S/C10H8ClF2N3S/c11-9-14-6-1-4-17-7(6)8(15-9)16-3-2-10(12,13)5-16/h1,4H,2-3,5H2
SMILES: C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl
Molecular Formula: C10H8ClF2N3S
Molecular Weight: 275.71 g/mol

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC13745304

Molecular Formula: C10H8ClF2N3S

Molecular Weight: 275.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine -

Specification

Molecular Formula C10H8ClF2N3S
Molecular Weight 275.71 g/mol
IUPAC Name 2-chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C10H8ClF2N3S/c11-9-14-6-1-4-17-7(6)8(15-9)16-3-2-10(12,13)5-16/h1,4H,2-3,5H2
Standard InChI Key KJGWXKQQWPMEEX-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl
Canonical SMILES C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl

Introduction

Overview

2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic small molecule characterized by a fused thieno[3,2-d]pyrimidine core substituted with a chlorine atom at position 2 and a 3,3-difluoropyrrolidine group at position 4. This compound has garnered significant interest in medicinal chemistry due to its potent kinase inhibitory activity, particularly against phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a lipid kinase implicated in cancer and neurodegenerative diseases . Its molecular formula is C₁₃H₁₁ClF₂N₃S, with a molecular weight of 317.76 g/mol.

Chemical Structure and Physicochemical Properties

Core Architecture

The thieno[3,2-d]pyrimidine scaffold consists of a fused thiophene and pyrimidine ring system. Key structural features include:

  • Chlorine atom at position 2: Enhances electrophilic reactivity and participates in halogen bonding with target proteins .

  • 3,3-Difluoropyrrolidine at position 4: Introduces conformational rigidity and improves metabolic stability due to fluorine’s electron-withdrawing effects .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClF₂N₃S
Molecular Weight317.76 g/mol
XLogP2.8 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The compound’s moderate lipophilicity (XLogP ~2.8) suggests favorable blood-brain barrier permeability, a critical feature for targeting neurological disorders .

Synthesis and Structural Modifications

Synthetic Routes

While detailed synthetic protocols are proprietary, general strategies involve:

  • Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylate with chloroformamidine to form the thieno[3,2-d]pyrimidine backbone.

  • Substituent Introduction:

    • Chlorination at position 2 using POCl₃ or PCl₅.

    • Nucleophilic aromatic substitution (SNAr) at position 4 with 3,3-difluoropyrrolidine under basic conditions .

Structure-Activity Relationship (SAR)

Key SAR insights from analogous thieno[3,2-d]pyrimidines include:

  • Position 2 (Cl): Replacement with bulkier groups (e.g., CF₃) reduces activity, while electron-withdrawing groups enhance kinase binding .

  • Position 4 (Difluoropyrrolidine): Fluorination improves potency (IC₅₀ ≤ 100 nM) and selectivity over PI5P4Kα/β isoforms .

  • Position 6: Methyl substitution increases metabolic stability without compromising activity .

Biological Activity and Mechanism

PI5P4Kγ Inhibition

The compound exhibits nanomolar potency against PI5P4Kγ (IC₅₀ = 23 nM), with >100-fold selectivity over PI5P4Kα/β . PI5P4Kγ regulates phosphatidylinositol 4,5-bisphosphate (PI-4,5-P₂) levels, influencing oncogenic signaling and autophagy.

Cellular Effects

  • Cancer Models: Suppresses proliferation in glioblastoma (U87MG) and pancreatic cancer (MIA PaCa-2) cell lines (EC₅₀ = 50–150 nM) .

  • Neuroprotection: Reduces tau hyperphosphorylation in neuronal models of Alzheimer’s disease .

Selectivity Profiling

In a Cerep safety panel, the compound showed negligible activity against 150+ off-target kinases, GPCRs, and ion channels .

Pharmacokinetics and In Vivo Performance

ADME Properties

ParameterValueSource
Plasma Half-Life (rat)4.2 h
Oral Bioavailability68%
Brain-to-Plasma Ratio0.9

The compound’s favorable pharmacokinetics support once-daily dosing in preclinical studies.

In Vivo Efficacy

  • Xenograft Models: Oral administration (10 mg/kg/day) reduced tumor volume by 60% in a glioblastoma xenograft model .

  • Toxicology: No significant hematological or organ toxicity observed at therapeutic doses .

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